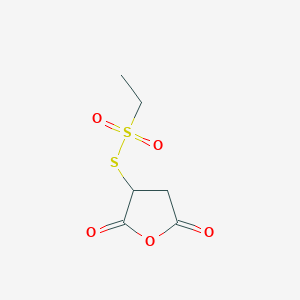
S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate: is a chemical compound with the molecular formula C6H8O5S2. It is known for its unique structure, which includes a tetrahydrofuran ring and a sulfonothioate group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate typically involves the reaction of tetrahydrofuran derivatives with ethanesulfonothioate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions: S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and material science .
Biology: Its unique structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicine, S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is being investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that target specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- (2,5-Dioxotetrahydrofuran-3-yl)acetic acid
- (S)-2,5-dioxotetrahydrofuran-3-yl acetate
- (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide
Uniqueness: S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications where specific interactions with biological molecules are required .
Properties
CAS No. |
89588-00-1 |
|---|---|
Molecular Formula |
C6H8O5S2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
3-ethylsulfonylsulfanyloxolane-2,5-dione |
InChI |
InChI=1S/C6H8O5S2/c1-2-13(9,10)12-4-3-5(7)11-6(4)8/h4H,2-3H2,1H3 |
InChI Key |
JWDTWODLAHGRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)SC1CC(=O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


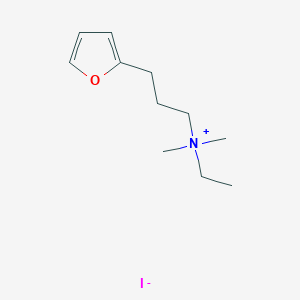
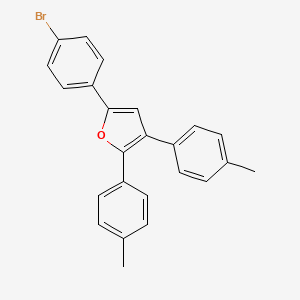

![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
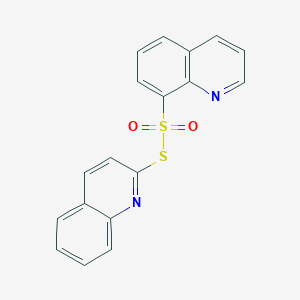
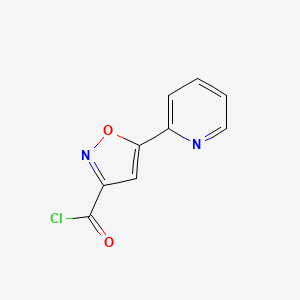
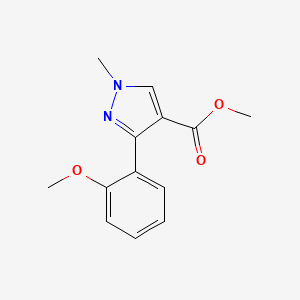
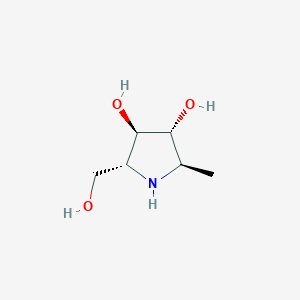

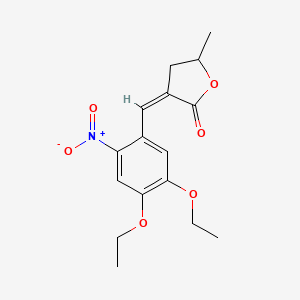
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
